3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Biochemical Analysis
Biochemical Properties
3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids . By inhibiting DAO, this compound can protect cells from oxidative stress induced by D-Serine
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DAO, this compound can reduce oxidative stress in cells, thereby protecting them from damage . This protective effect may have implications for various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As mentioned earlier, this compound inhibits DAO by binding to its active site, preventing the enzyme from catalyzing the oxidative deamination of D-amino acids . This inhibition results in decreased levels of reactive oxygen species (ROS) and reduced oxidative stress in cells. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies are needed to assess the potential chronic effects of this compound on cellular function, including any changes in cell viability, proliferation, and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit protective effects by reducing oxidative stress and modulating cellular pathways . At higher doses, this compound may cause toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. By inhibiting DAO, this compound affects the metabolism of D-amino acids and reduces the production of ROS
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, this compound may localize to specific cellular compartments, where it can exert its effects on enzymes and other biomolecules.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and reduce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an isobutyl-substituted hydrazine, with a carboxylic acid derivative. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Scientific Research Applications
3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: A similar compound with a methyl group instead of an isobutyl group.
1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be as effective .
Properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)4-7-5-8(9(12)13)11(3)10-7/h5-6H,4H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPEHCXMGHUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390193 | |
Record name | 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769132-77-6 | |
Record name | 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769132-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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